4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-N-(2,4-dimethylphenyl)benzamide
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Overview
Description
4-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-N-(2,4-dimethylphenyl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a dimethylphenyl substituent. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiazole with a suitable benzoyl chloride derivative under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated synthesizers. These methods can optimize reaction conditions, reduce waste, and improve yield .
Chemical Reactions Analysis
Types of Reactions
4-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-N-(2,4-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-N-(2,4-dimethylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-N-(2,4-dimethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
Uniqueness
4-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-N-(2,4-dimethylphenyl)benzamide is unique due to its specific combination of a thiazole ring with a benzamide group and a dimethylphenyl substituent.
Properties
Molecular Formula |
C19H20N2OS2 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)-N-(2,4-dimethylphenyl)benzamide |
InChI |
InChI=1S/C19H20N2OS2/c1-13-3-8-17(14(2)11-13)21-18(22)16-6-4-15(5-7-16)12-24-19-20-9-10-23-19/h3-8,11H,9-10,12H2,1-2H3,(H,21,22) |
InChI Key |
VXWKEHFSOGXMEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NCCS3)C |
Origin of Product |
United States |
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